(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride
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Overview
Description
(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of chloro, sulfonyl, and carboximidoyl functional groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline under controlled conditions to form the corresponding sulfonamide. This intermediate is then treated with a suitable reagent, such as phosphorus oxychloride, to introduce the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Hydrolysis: The carboximidoyl chloride group can hydrolyze in the presence of water, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone.
Scientific Research Applications
(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboximidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound’s versatility makes it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(1E)-4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-3-4-11(2)14(9-10)21(19,20)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLOQSDEXRUVKI-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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